2-(Perfluoroethyl)pyridin-4-amine
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Overview
Description
2-(Perfluoroethyl)pyridin-4-amine is a fluorinated pyridine derivative with the molecular formula C7H5F5N2 and a molecular weight of 212.12 g/mol . This compound is characterized by the presence of a perfluoroethyl group attached to the pyridine ring, which imparts unique chemical and physical properties. Fluorinated pyridines are of significant interest due to their unusual physical, chemical, and biological properties, which are attributed to the strong electron-withdrawing effects of the fluorine atoms .
Preparation Methods
The synthesis of 2-(Perfluoroethyl)pyridin-4-amine involves several steps, typically starting with the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine Industrial production methods may involve the use of complex fluorinating agents such as aluminum fluoride and copper fluoride at elevated temperatures (450-500°C) to achieve high yields .
Chemical Reactions Analysis
2-(Perfluoroethyl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions include N-oxides, reduced amines, and substituted pyridine derivatives .
Scientific Research Applications
2-(Perfluoroethyl)pyridin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Perfluoroethyl)pyridin-4-amine involves its interaction with molecular targets through its electron-withdrawing perfluoroethyl group. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s fluorinated nature allows it to participate in unique binding interactions, enhancing its efficacy in biological systems .
Comparison with Similar Compounds
2-(Perfluoroethyl)pyridin-4-amine can be compared with other fluorinated pyridines such as 2-fluoropyridine and 2,6-difluoropyridine . While all these compounds share the presence of fluorine atoms, this compound is unique due to the presence of the perfluoroethyl group, which provides distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring strong electron-withdrawing effects and enhanced stability .
Similar compounds include:
- 2-Fluoropyridine
- 2,6-Difluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
These compounds differ in the number and position of fluorine atoms on the pyridine ring, which influences their reactivity and applications.
Properties
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethyl)pyridin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5N2/c8-6(9,7(10,11)12)5-3-4(13)1-2-14-5/h1-3H,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBQJCGRZHTKJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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